molecular formula C7H10O2 B3053766 (4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane CAS No. 56017-85-7

(4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane

Cat. No.: B3053766
CAS No.: 56017-85-7
M. Wt: 126.15 g/mol
InChI Key: GPNBPQQQZHDRMZ-LURJTMIESA-N
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Description

(4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of a suitable precursor with ethynylating agents under controlled conditions. One common method involves the use of a Grignard reagent, where the ethynyl group is introduced via a nucleophilic addition reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkenes or alkanes.

Scientific Research Applications

(4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets through its ethynyl and dioxolane functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The compound’s reactivity is influenced by the electronic properties of the ethynyl group and the stability of the dioxolane ring.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.

    (4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxepane: Contains a dioxepane ring, offering different steric and electronic properties.

Uniqueness

(4S)-4-Ethynyl-2,2-dimethyl-1,3-dioxolane is unique due to its specific ring structure and the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. The dioxolane ring provides a balance of stability and reactivity, making it a versatile compound in various chemical transformations.

Properties

IUPAC Name

(4S)-4-ethynyl-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-6-5-8-7(2,3)9-6/h1,6H,5H2,2-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNBPQQQZHDRMZ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452003
Record name 1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56017-85-7
Record name 1,3-Dioxolane, 4-ethynyl-2,2-dimethyl-, (4S)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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